molecular formula C5H3Cl2NO2S B2872586 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid CAS No. 1783953-25-2

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2872586
CAS No.: 1783953-25-2
M. Wt: 212.04
InChI Key: MZKBSIOEYNFNMB-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and an acetic acid group attached to the 4th position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2,5-dichlorothiazole with acetic acid or its derivatives. One common method is the condensation of 2,5-dichlorothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiazoles: Products formed by substitution of chlorine atoms.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the thiazole ring or acetic acid group.

    Condensation Products: Esters or amides formed by condensation reactions.

Scientific Research Applications

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of an acetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKBSIOEYNFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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